

# Cibinetide (ARA-290): A Paradigm Shift in Tissue-Protective Therapeutics Derived from Erythropoietin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Cibinetide |           |
| Cat. No.:            | B606681    | Get Quote |

An In-Depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Cibinetide, also known as ARA-290, is a synthetic 11-amino acid peptide that represents a significant advancement in the field of tissue-protective and anti-inflammatory therapeutics.[1] [2] Engineered from the helix-B domain of erythropoietin (EPO), Cibinetide was specifically designed to harness the cytoprotective properties of EPO while completely avoiding its hematopoietic effects.[1][3][4] This selective action is achieved through its specific binding to the innate repair receptor (IRR), a heterodimeric complex of the EPO receptor (EPOR) and the β-common receptor (CD131).[1][3][4][5] Activation of the IRR by Cibinetide initiates a cascade of anti-inflammatory, anti-apoptotic, and pro-survival signaling pathways, demonstrating therapeutic potential in a range of conditions characterized by inflammation and tissue damage, including neuropathic pain, diabetic complications, and organ injury.[1][6][7] This technical guide provides a comprehensive overview of Cibinetide's derivation, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and visualizing complex pathways and protocols to facilitate a deeper understanding for researchers and professionals in drug development.

# Derivation from Erythropoietin: Isolating Tissue Protection from Erythropoiesis







Erythropoietin is a well-characterized glycoprotein hormone that is the primary regulator of red blood cell production. [8][9][10] Its hematopoietic effects are mediated through binding to a homodimer of the erythropoietin receptor (EPOR) on erythroid progenitor cells. [11][12] However, research has revealed that EPO also possesses tissue-protective functions, which are mediated by a different receptor complex. [11][13] This tissue-protective receptor, now known as the innate repair receptor (IRR), is a heterodimer of the EPOR and the  $\beta$ -common receptor (CD131). [1][3][4][11]

The development of **Cibinetide** was driven by the need to separate these two distinct functions of EPO. The goal was to create a therapeutic agent that could provide the tissue-protective benefits without the associated risks of increased hematocrit, such as thrombosis and hypertension.[1] Scientists identified that the helix-B domain of the EPO molecule was responsible for its tissue-protective and anti-inflammatory effects, but not its red blood cell-stimulating activity.[1][5] By isolating and synthesizing this 11-amino acid sequence, they created **Cibinetide** (ARA-290), a non-erythropoietic peptide that selectively activates the IRR. [1][5][14]

Table 1: Comparison of Erythropoietin (EPO) and Cibinetide (ARA-290)



| Feature               | Erythropoietin (EPO)                                     | Cibinetide (ARA-290)                                                     |
|-----------------------|----------------------------------------------------------|--------------------------------------------------------------------------|
| Structure             | 30,400 Dalton glycoprotein,<br>165 amino acids[9]        | 1,382 Dalton synthetic 11-<br>amino acid peptide[2]                      |
| Derivation            | Endogenous hormone                                       | Derived from the helix-B domain of EPO[1][5]                             |
| Primary Receptor      | EPOR homodimer                                           | Innate Repair Receptor (IRR):<br>EPOR/CD131 heterodimer[1]<br>[3][4][11] |
| Primary Function      | Stimulates red blood cell production (erythropoiesis)[8] | Tissue protection, anti-<br>inflammation, nerve repair[1][6]             |
| Hematopoietic Effects | Yes                                                      | No[1][3][4]                                                              |
| Therapeutic Use       | Anemia[1]                                                | Investigational for neuropathy, inflammation, organ protection[1][6]     |
| Associated Risks      | Increased hematocrit,<br>thrombosis, hypertension[1]     | Generally well-tolerated in clinical trials[1][15]                       |

## Mechanism of Action: The Innate Repair Receptor Signaling Pathway

**Cibinetide** exerts its therapeutic effects by selectively binding to and activating the innate repair receptor (IRR).[1][3][6] The IRR is typically upregulated in tissues under stress or injury. [1][7] Upon binding of **Cibinetide**, the IRR initiates a downstream signaling cascade that leads to a multifaceted tissue-protective response.

Key signaling events following IRR activation by Cibinetide include:

Suppression of Pro-inflammatory Cytokines: Cibinetide has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][5]

#### Foundational & Exploratory





- Inhibition of NF-κB Activation: A central mechanism of its anti-inflammatory action is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2][6]
- Anti-apoptotic Effects: Cibinetide promotes cellular survival by inhibiting programmed cell death (apoptosis).[5][16]
- Reduction of Oxidative Stress: The activation of the IRR stimulates cellular survival pathways and reduces oxidative stress.[1][16]
- Promotion of Nerve Repair: **Cibinetide** supports the regeneration of small nerve fibers, a crucial aspect of its efficacy in treating neuropathic conditions.[1][15]





Click to download full resolution via product page

Caption: Cibinetide Signaling Pathway.



### **Key Experimental Data and Protocols**

A significant body of preclinical and clinical research has evaluated the safety and efficacy of **Cibinetide**. A pivotal study is the Phase 2b clinical trial in patients with sarcoidosis-associated small fiber neuropathy and neuropathic pain.

### Phase 2b Clinical Trial in Sarcoidosis-Associated Small Nerve Fiber Loss (SNFL)

This randomized, double-blind, placebo-controlled, two-center study assessed the safety and efficacy of daily subcutaneous administration of **Cibinetide** over 28 days.[15][17][18]

Table 2: Quantitative Results from Phase 2b Study of **Cibinetide** in Sarcoidosis-Associated SNFL



| Parameter                                                             | Placebo  | Cibinetide (1<br>mg/day) | Cibinetide (4<br>mg/day)                          | Cibinetide (8<br>mg/day) |
|-----------------------------------------------------------------------|----------|--------------------------|---------------------------------------------------|--------------------------|
| Number of<br>Patients                                                 | 16       | 16                       | 16                                                | 16                       |
| Change in<br>Corneal Nerve<br>Fiber Area<br>(CNFA) at Day<br>28 (µm²) | -170.0   | -64.3                    | +533.8                                            | +203.8                   |
| Placebo-<br>Corrected Mean<br>Change in CNFA<br>(µm²)                 | N/A      | 109                      | 697 (p=0.012)                                     | 431                      |
| Change in<br>Intraepidermal<br>GAP-43+ Fibers                         | Decrease | Not specified            | Significant<br>Increase<br>(p=0.035)              | Not specified            |
| Pain Intensity Reduction (in patients with moderate-severe pain)      | -        | -                        | Clinically meaningful placebo- corrected decrease | -                        |

Data sourced from Culver, D.A. et al. Invest Ophthalmol Vis Sci 2017;58(6):BIO52-BIO60.[19]

### **Experimental Protocol: Phase 2b Sarcoidosis SNFL Trial**

The following provides a detailed methodology for the aforementioned clinical trial.

- 1. Study Design:
- A double-blind, randomized, placebo-controlled, two-center trial.[18][19]
- Duration: 28 days of treatment.[18][19]



- Participants: 64 patients with sarcoidosis-associated small nerve fiber loss (SNFL) and neuropathic pain.[15][17]
- 2. Inclusion and Exclusion Criteria:
- Inclusion: Patients with a diagnosis of sarcoidosis and confirmed small nerve fiber loss.
- Exclusion: Body mass index ≥40, pregnancy or breastfeeding, history of serious malignancy, or use of biological anti-inflammatory agents or erythropoietin within 3 months prior to enrollment.[19]
- 3. Intervention:
- Subcutaneous self-administration of **Cibinetide** (1, 4, or 8 mg/day) or placebo for 28 consecutive days.[17][18][19]
- 4. Primary Efficacy Endpoint:
- Change in corneal nerve fiber area (CNFA) at 28 days, quantified by corneal confocal microscopy (CCM).[15][17][19]
- 5. Secondary Endpoints:
- Assessment of regenerating intraepidermal nerve fibers (GAP-43+).[19]
- Pain severity.[19]
- Functional capacity, measured by the 6-minute walk test (6MWT).[19]
- 6. Safety Assessment:
- Monitoring and reporting of all adverse events.[19]





Click to download full resolution via product page

**Caption:** Experimental Workflow of the Phase 2b Trial.

#### **Preclinical Evidence**

Numerous preclinical studies in various animal models have demonstrated the tissue-protective effects of **Cibinetide**. For instance, in a mouse model of diabetic small nerve fiber loss, daily administration of **Cibinetide** reversed neuronal dystrophy.[19] Furthermore, in models of neuropathic pain, **Cibinetide** has been shown to provide effective and long-term pain relief, an effect attributed to the suppression of the spinal microglia response.[20] These preclinical



findings provided a strong rationale for the clinical development of **Cibinetide** in neuropathic and inflammatory conditions.

#### **Conclusion and Future Directions**

**Cibinetide** (ARA-290) represents a novel and promising therapeutic approach that leverages the tissue-protective properties of erythropoietin without its hematopoietic side effects. Its selective activation of the innate repair receptor triggers a cascade of anti-inflammatory, anti-apoptotic, and neuro-regenerative effects. The robust data from preclinical studies and Phase 2 clinical trials, particularly in the context of sarcoidosis-associated neuropathy, highlight its potential as a disease-modifying therapy for a range of debilitating conditions.[15][19]

Future research should focus on larger, Phase 3 clinical trials to confirm these findings in broader patient populations and for other indications such as diabetic neuropathy, for which it has also shown positive results.[18] Further elucidation of the downstream signaling pathways and the long-term safety profile of **Cibinetide** will be crucial for its successful translation into a widely available therapeutic agent. The development of **Cibinetide** exemplifies a successful strategy in peptide engineering, isolating a specific beneficial function of a pleiotropic molecule to create a targeted and safer therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. swolverine.com [swolverine.com]
- 2. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 3. nbinno.com [nbinno.com]
- 4. A small erythropoietin derived non-hematopoietic peptide reduces cardiac inflammation, attenuates age associated declines in heart function and prolongs healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [rawamino.com]

#### Foundational & Exploratory





- 6. medicalantiaging.com [medicalantiaging.com]
- 7. happyhormonesmd.com [happyhormonesmd.com]
- 8. Erythropoietin Wikipedia [en.wikipedia.org]
- 9. Structure, production and function of erythropoietin: implications for therapeutical use in cardiovascular disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythropoietin PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Non-Erythropoietic EPO Analogue Cibinetide Inhibits Osteoclastogenesis In Vitro and Increases Bone Mineral Density in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonists of the tissue-protective erythropoietin receptor in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptidesciences.com [peptidesciences.com]
- 15. stopsarcoidosis.org [stopsarcoidosis.org]
- 16. peptidesciences.com [peptidesciences.com]
- 17. | BioWorld [bioworld.com]
- 18. Araim Pharmaeuticals' Cibinetide (ARA 290) Regenerates Small Nerve Fibers And Improves Neuropathic Clinical Symptoms In The Orphan Disease Of Sarcoidosis BioSpace [biospace.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces longterm relief of neuropathic pain coupled with suppression of the spinal microglia response -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cibinetide (ARA-290): A Paradigm Shift in Tissue-Protective Therapeutics Derived from Erythropoietin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606681#cibinetide-ara-290-and-its-derivation-from-erythropoietin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com